N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a fused heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:
- 3-Cyano group: Contributes to electronic properties and metabolic stability.
- 2,4-Dimethoxybenzamide moiety: Introduces hydrogen-bonding capacity and solubility modulation.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
This compound’s design leverages fused bicyclic systems common in bioactive molecules, with substitutions tailored for optimized physicochemical and pharmacological profiles.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-29-17-8-9-19(21(12-17)30-2)23(28)26-24-20(13-25)18-10-11-27(15-22(18)31-24)14-16-6-4-3-5-7-16;/h3-9,12H,10-11,14-15H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDDEHUSSGWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-LOX and collagen prolyl-4-hydroxylase , suggesting potential targets for this compound.
Mode of Action
Similar compounds have been found to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
The compound likely affects the pathways related to its targets. For instance, inhibition of 5-LOX can affect the leukotriene synthesis pathway , leading to reduced inflammation . Similarly, inhibition of collagen prolyl-4-hydroxylase can affect collagen synthesis , potentially impacting tissue repair and fibrosis .
Pharmacokinetics
The compound’s effects on cell cycle progression suggest it is able to enter cells and exert its effects
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound might have antiproliferative effects .
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C18H20ClN3OS
- Molecular Weight : 345.8 g/mol
The compound is known to interact with various biological targets, particularly kinases involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of JNK (c-Jun N-terminal kinase) pathways, which play a crucial role in stress responses and apoptosis. Inhibition of these pathways could have implications for cancer therapy and neuroprotection.
1. Inhibitory Effects on Kinases
Studies have shown that related compounds exhibit potent inhibitory activity against JNK2 and JNK3 kinases. For instance:
- Compounds similar to N-(6-benzyl-3-cyano...) demonstrated IC50 values in the low nanomolar range (pIC50 6.5 to 6.7) against JNK3, indicating high potency .
2. Neuroprotective Properties
Research suggests that this class of compounds may offer neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. In models of neurodegeneration, such compounds have shown promise in reducing cell death and promoting neuronal health.
3. Anticancer Activity
The compound's ability to inhibit specific kinases suggests potential anticancer properties. By disrupting aberrant signaling pathways often found in cancer cells, it may hinder tumor growth and proliferation.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2007) | Identified as a selective inhibitor of JNK2 and JNK3 | Potential for targeted cancer therapies |
| Study B (2010) | Showed neuroprotective effects in vitro | Possible applications in neurodegenerative diseases |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and selectivity. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share fused heterocyclic cores but differ in substituents, molecular weight, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Diversity: The target’s thieno[2,3-c]pyridine core (shared with ) contrasts with thiazolo[3,2-a]pyrimidine (), imidazo[1,2-a]pyridine (), and benzothiophene-pyrimidine (). These cores influence ring strain, aromaticity, and binding interactions.
Substituent Effects: Benzyl vs. Cyano Group: Ubiquitous in the target, , and , this electron-withdrawing group enhances metabolic stability and dipole interactions. Benzamide Variations: The target’s 2,4-dimethoxybenzamide (hydrogen-bond donor/acceptor) differs from ’s 4-chlorobenzamide (halogen bonding) and ’s carbamothioyl group (thioamide reactivity).
Physicochemical Properties :
- Solubility : The hydrochloride salt in the target improves aqueous solubility versus neutral analogs like and .
- Melting Points : High melting points (e.g., 243–246°C for ) suggest crystallinity, whereas the target’s salt form may exhibit lower melting points for enhanced formulation.
Synthetic Routes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
